molecular formula C29H36N2O5 B12033044 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033044
M. Wt: 492.6 g/mol
InChI Key: OHKTZOBMTRLYRB-IMVLJIQESA-N
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Description

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups

Preparation Methods

The synthesis of 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Pyrrolone Core: This step may involve the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the hydroxy, isobutoxy, methylbenzoyl, morpholinyl, and phenyl groups through various reactions such as alkylation, acylation, and substitution.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carbonyl groups can lead to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for hydrolysis.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-20(2)19-36-24-11-10-23(18-21(24)3)27(32)25-26(22-8-5-4-6-9-22)31(29(34)28(25)33)13-7-12-30-14-16-35-17-15-30/h4-6,8-11,18,20,26,32H,7,12-17,19H2,1-3H3/b27-25+

InChI Key

OHKTZOBMTRLYRB-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)OCC(C)C

Origin of Product

United States

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